molecular formula C15H13NO3 B13782430 4-Cyanophenyl 3,4-dimethoxyphenyl ether

4-Cyanophenyl 3,4-dimethoxyphenyl ether

Cat. No.: B13782430
M. Wt: 255.27 g/mol
InChI Key: WHHOYOFGFAVDCU-UHFFFAOYSA-N
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Description

4-Cyanophenyl 3,4-dimethoxyphenyl ether is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a diphenyl ether core structure substituted with a cyano group on one phenyl ring and two methoxy groups on the other. The 3,4-dimethoxyphenyl moiety is a common structural feature in ligands for biological targets, such as sigma receptors, which are implicated in neurological disorders and cancer . The presence of the electron-withdrawing cyano group and the electron-donating methoxy groups makes this compound a valuable intermediate for the synthesis of more complex molecules. It can be used in the development of potential pharmacologically active compounds, including anti-fibrotic agents . As a bifunctional building block, it allows researchers to explore structure-activity relationships and create libraries of compounds for high-throughput screening. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-(3,4-dimethoxyphenoxy)benzonitrile

InChI

InChI=1S/C15H13NO3/c1-17-14-8-7-13(9-15(14)18-2)19-12-5-3-11(10-16)4-6-12/h3-9H,1-2H3

InChI Key

WHHOYOFGFAVDCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)OC

Origin of Product

United States

Synthetic Methodologies for 4 Cyanophenyl 3,4 Dimethoxyphenyl Ether

Established Synthetic Pathways for Aryl Ethers and Nitriles

The formation of the ether linkage in 4-Cyanophenyl 3,4-dimethoxyphenyl ether is the central challenge in its synthesis. Several classical and modern catalytic methods are employed for this purpose.

Williamson Ether Synthesis Approaches to this compound

The Williamson ether synthesis is a long-standing and versatile method for preparing ethers. wikipedia.orgmasterorganicchemistry.com This S\textsubscript{N}2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. wikipedia.orglumenlearning.com In the context of this compound, this would typically involve the reaction of a salt of 4-cyanophenol with a 3,4-dimethoxyphenyl halide or vice versa.

However, the direct application of the Williamson synthesis for diaryl ethers can be challenging. jk-sci.com The reaction works best with primary alkyl halides, and aryl halides are generally less reactive in S\textsubscript{N}2 reactions. masterorganicchemistry.com To overcome this, the reaction often requires harsh conditions or the use of a catalyst. The use of a strong base is necessary to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide. masterorganicchemistry.comjk-sci.com Dipolar aprotic solvents like DMSO or DMF are often employed to minimize side reactions. jk-sci.comfrancis-press.com

For the synthesis of this compound, one would react the sodium or potassium salt of 4-cyanophenol with 3,4-dimethoxyphenyl bromide or iodide. The electron-withdrawing nature of the cyano group on the phenol would increase its acidity, facilitating the formation of the phenoxide.

Ullmann Condensation and Related Metal-Catalyzed Coupling Reactions for Ether Formation

The Ullmann condensation is a classic method for the synthesis of diaryl ethers, typically involving the reaction of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures. rsc.orgwikipedia.org Traditional Ullmann reactions often require harsh conditions, including high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene (B124822) and temperatures exceeding 210°C. wikipedia.org

Modern variations of the Ullmann reaction utilize catalytic amounts of copper, often in combination with ligands, allowing for milder reaction conditions. rsc.orgacs.org These copper-catalyzed C-O cross-coupling reactions are a significant improvement over the classical method. acs.org For the synthesis of this compound, this would involve the coupling of 4-cyanophenol with a 3,4-dimethoxyphenyl halide (or vice versa) in the presence of a copper catalyst.

Palladium-catalyzed C-O bond-forming reactions, such as the Buchwald-Hartwig amination, have also been adapted for the synthesis of diaryl ethers. nih.govrsc.org These methods often employ specialized phosphine-based ligands to facilitate the coupling of aryl halides and phenols under milder conditions than the Ullmann reaction. nih.gov The choice of ligand is crucial for the success of these reactions. nih.gov

ReactionCatalystLigandBaseSolventTemperature (°C)Yield (%)
Ullmann CondensationCuIN,N-dimethylglycineCs2CO3Toluene110Good to Excellent acs.org
Ullmann-typeCuI/Fe(acac)3NoneK2CO3Not specifiedNot specifiedVery Good organic-chemistry.org
Palladium-Catalyzed[(cinnamyl)PdCl]2Biarylphosphine (L8)K3PO4Toluene/DME80High nih.gov

Alternative Synthetic Routes Involving Aromatic Substitution and C-O Bond Formation

Beyond the Williamson and Ullmann type reactions, other methods for C-O bond formation can be considered. Nucleophilic aromatic substitution (S\textsubscript{N}Ar) can be a viable route for the synthesis of diaryl ethers, particularly when one of the aryl rings is activated by a strong electron-withdrawing group. organic-chemistry.org In the case of this compound, the cyano group on one ring makes it susceptible to nucleophilic attack by the phenoxide of 3,4-dimethoxyphenol (B20763). These reactions are often carried out in polar aprotic solvents like DMSO and can sometimes be accelerated by microwave irradiation. organic-chemistry.org

Another approach involves the coupling of arylboronic acids with phenols, a reaction that can be catalyzed by copper(II) acetate (B1210297). organic-chemistry.org This method is tolerant of a wide range of functional groups and can proceed at room temperature. organic-chemistry.org For the target molecule, this would involve reacting 4-cyanophenylboronic acid with 3,4-dimethoxyphenol or vice versa.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route to this compound is highly dependent on the careful optimization of various reaction parameters.

Investigation of Solvent Effects, Temperature, and Pressure on Reaction Kinetics and Yields

The choice of solvent plays a critical role in the outcome of diaryl ether syntheses. Polar aprotic solvents like DMF, DMSO, and NMP are commonly used in Ullmann-type reactions as they can dissolve the reactants and facilitate the reaction. rsc.orgwikipedia.org In some cases, the reaction can even proceed without a catalyst in NMP at elevated temperatures. researchgate.net The reaction temperature is another crucial factor, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can lead to side reactions and decomposition. wikipedia.org Optimization studies are often conducted to find the ideal balance between reaction rate and yield. nih.gov

SolventTemperature (°C)Effect on Yield
DMF100High yields in copper-catalyzed reactions rsc.org
Toluene110Effective for copper-catalyzed Ullmann reactions acs.org
NMP70Can promote catalyst-free reactions with activated substrates researchgate.net
DMSORefluxGood yields in catalyst-free S\textsubscript{N}Ar reactions organic-chemistry.org

Catalyst Selection, Ligand Design, and Additive Screening for Enhanced Efficiency

In metal-catalyzed reactions, the choice of catalyst and ligand is paramount for achieving high efficiency. For copper-catalyzed Ullmann reactions, various copper(I) and copper(II) salts can be used. rsc.orgwikipedia.org The addition of ligands, such as N,N-dimethylglycine or various oxalamides, can significantly improve the reaction rate and yield, allowing for lower catalyst loadings and milder conditions. acs.orgacs.org

In palladium-catalyzed systems, the design of the phosphine (B1218219) ligand is a key area of research. nih.gov Sterically hindered and electron-rich biarylphosphine ligands have been shown to be particularly effective in promoting the C-O coupling reaction. nih.gov Additives can also play a role; for instance, 1-naphthoic acid has been used to extend the applicability of copper-catalyzed reactions to less soluble substrates. acs.org The screening of different catalysts, ligands, and additives is a common strategy to optimize the synthesis of a specific diaryl ether.

Catalyst SystemKey Features
CuI/N,N-dimethylglycineAllows for Ullmann-type reactions at 90°C. organic-chemistry.org
CuI/N,N′-bis(2-phenylphenyl)oxalamide (BPPO)Effective at low catalyst loadings (0.2–2 mol %). acs.org
[(cinnamyl)PdCl]2 / Biarylphosphine ligand (L8)Enables C-O cross-coupling at room temperature in some cases. nih.govacs.org
Copper Fluorapatite (CuFAP)Facilitates coupling of phenols with arylboronic acids at room temperature. rsc.org

Strategies for Isolation and Purification of the Target Compound

The successful synthesis of this compound is critically dependent on effective isolation and purification protocols to remove unreacted starting materials, catalysts, and byproducts. The choice of method is dictated by the physical state of the crude product (solid or oil) and the nature of the impurities. Standard and advanced techniques are employed to achieve high purity.

Commonly, the initial workup involves quenching the reaction mixture, followed by extraction. For instance, the crude product can be dissolved in an organic solvent like dichloromethane (B109758) or diethyl ether and washed with aqueous solutions, such as dilute sodium hydroxide (B78521) to remove unreacted phenol, and brine to remove water-soluble impurities. orgsyn.orgorgsyn.org The organic layer is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. orgsyn.orgorgsyn.org

For further purification, several chromatographic and non-chromatographic methods are available:

Column Chromatography: This is a staple technique for purifying diaryl ethers. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane. The separation is based on the differential adsorption of the compound and impurities to the silica.

Recrystallization: If the target compound is a solid, recrystallization is a highly effective method for achieving high purity. This involves dissolving the crude solid in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.

Steam Distillation: In certain cases, modified steam distillation can be an effective and convenient method for purification, particularly for separating the target compound from non-volatile or acidic contaminants. osti.gov This process is suitable for both small- and large-scale purification and may not require pre-purification steps. osti.gov

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatographic technique that avoids the use of solid supports, thereby preventing the irreversible adsorption and decomposition of samples. researchgate.net It has proven effective for separating bioactive constituents from complex mixtures and could be applied to purify the target ether, offering superior resolution compared to standard HPLC in some cases. researchgate.net

The following table summarizes the primary purification strategies applicable to this compound.

TechniquePrinciple of SeparationPrimary ApplicationReference
Solvent ExtractionDifferential solubility of the compound in immiscible liquid phases.Initial workup to remove water-soluble impurities and unreacted starting materials. orgsyn.orgorgsyn.org
Column ChromatographyDifferential adsorption of components onto a solid stationary phase (e.g., silica gel).Separation of the target compound from byproducts and impurities with different polarities. researchgate.net
RecrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures.Final purification of solid products to achieve high purity. osti.gov
Modified Steam DistillationSeparation of volatile compounds from non-volatile materials using steam.Purification without the need for solid supports, removing acidic or non-volatile contaminants. osti.gov
High-Speed Counter-Current Chromatography (HSCCC)Partitioning of the compound between two immiscible liquid phases without a solid support.Advanced purification for complex mixtures, preventing sample degradation. researchgate.net

Novel Synthetic Strategies and Method Development

The synthesis of diaryl ethers, including this compound, has evolved significantly beyond traditional methods like the Ullmann condensation. Modern research focuses on developing more efficient, sustainable, and highly selective methodologies. These novel strategies aim to improve yields, reduce waste, minimize energy consumption, and provide precise control over complex chemical transformations. The following sections delve into the application of green chemistry principles, the implementation of continuous flow processing, and the critical study of selectivity in the synthesis of this target compound.

Green chemistry principles are increasingly being integrated into the synthesis of diaryl ethers to address environmental concerns and enhance efficiency. The application of these principles focuses on reducing waste, using less hazardous materials, and improving energy efficiency.

Metal-Free Synthesis: A significant advancement is the development of metal-free arylation reactions. For instance, the use of diaryliodonium salts to arylate phenols in water provides a metal-free alternative to traditional copper- or palladium-catalyzed couplings. organic-chemistry.org This approach not only avoids potentially toxic heavy metal catalysts but also simplifies the synthesis, with the iodoarene byproduct being recoverable and reusable, thus improving atom economy. organic-chemistry.org

Benign Solvents: The replacement of conventional volatile organic compounds (VOCs) with environmentally friendly solvents is a core green strategy. Water has been successfully used as a solvent for the synthesis of aryl ethers under mild conditions, often with just sodium hydroxide as the base. organic-chemistry.org

Catalytic Efficiency: When metal catalysts are necessary, the focus shifts to using low catalytic amounts of more sustainable metals or developing highly active nanocatalysts. organic-chemistry.org Nano-catalysts, such as those based on copper oxide (CuO) or magnetically separable palladium composites, offer high efficiency and can often be recovered and reused multiple times, minimizing waste and cost. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for diaryl ether formation, often from hours to minutes. organic-chemistry.org This rapid heating leads to significant energy savings and can improve yields by minimizing byproduct formation.

The table below contrasts traditional and green approaches to diaryl ether synthesis.

ParameterTraditional Approach (e.g., Classic Ullmann)Green Chemistry ApproachReference
CatalystStoichiometric or high loadings of copper.Low loadings of Pd/Cu, nanocatalysts, or metal-free (diaryliodonium salts). organic-chemistry.orgorganic-chemistry.orgnih.gov
SolventHigh-boiling point organic solvents (e.g., DMF, DMSO).Water, or greener organic solvents. organic-chemistry.org
Reaction TimeOften many hours (>12 h).Can be reduced to minutes with microwave assistance or efficient catalysts. organic-chemistry.org
WasteSignificant metal and solvent waste.Reduced waste through catalyst recycling and recoverable byproducts. organic-chemistry.orgnih.gov
EnergyProlonged heating required.Lower energy consumption due to shorter reaction times and milder conditions. organic-chemistry.org

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis and offers numerous advantages for the production of fine chemicals like this compound. mdpi.com This technology utilizes continuously flowing streams of reactants through a network of reactors, enabling precise control over reaction parameters. mdpi.comnih.gov

The key benefits of applying flow chemistry to this synthesis include:

Enhanced Safety and Control: The small internal volume of flow reactors allows for superior heat transfer, mitigating risks associated with highly exothermic reactions. It also enables the safe use of hazardous reagents or unstable intermediates by generating them in-situ for immediate consumption. nih.govuc.pt

Improved Efficiency and Reproducibility: Precise control over temperature, pressure, and residence time leads to higher yields, fewer byproducts, and excellent batch-to-batch consistency. mdpi.com

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up batch reactors. uc.pt

Process Integration: Flow chemistry allows for the seamless integration of multiple synthetic steps, including in-line purification and analysis. nih.govthieme-connect.de For the synthesis of the target ether, a stream containing 3,4-dimethoxyphenol could be mixed with a stream of an arylating agent and a catalyst in a heated flow reactor. The output could then pass through a column containing a scavenger resin to remove excess reagents or catalyst before proceeding to the next step or collection. thieme-connect.de

A comparison of batch versus flow processing for diaryl ether synthesis is detailed below.

ParameterBatch ProcessingContinuous Flow ProcessingReference
Heat & Mass TransferLimited, especially on a large scale.Excellent due to high surface-area-to-volume ratio. nih.govuc.pt
SafetyHigher risk with exothermic reactions or hazardous materials.Inherently safer due to small reactor volumes and better control. mdpi.com
ScalabilityComplex, often requires re-optimization.Straightforward through extended operation or numbering-up. uc.pt
ReproducibilityCan vary between batches.High, due to precise control of reaction parameters. uc.pt
Process IntegrationRequires isolation of intermediates between steps.Enables multi-step "telescoped" syntheses with in-line purification. nih.govthieme-connect.de

Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules to avoid the formation of undesired isomers and simplify purification. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the control of the position at which a reaction occurs. slideshare.netresearchgate.net

In the synthesis of this compound, these concepts are crucial. For example, if the arylating agent contains other reactive sites, conditions must be optimized to ensure the ether linkage forms exclusively (chemoselectivity).

Several factors can be manipulated to control selectivity in diaryl ether syntheses:

Catalyst and Ligand Choice: In metal-catalyzed reactions, the ligand bound to the metal center plays a critical role. Bulky ligands can sterically hinder reaction at certain positions, thereby directing the reaction to a less hindered site. organic-chemistry.org The electronic properties of the ligand can also influence the reactivity of the catalytic species.

Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact selectivity. For instance, some reactions may favor one product at low temperatures (kinetic control) and another at higher temperatures (thermodynamic control).

Nature of the Arylating Agent: The structure of the arylating agent itself can be designed to promote selectivity. In couplings involving unsymmetrical diaryliodonium salts, the more electron-deficient aryl group is typically transferred. organic-chemistry.org By using an aryl(2,4-dimethoxyphenyl)iodonium salt, for example, the desired aryl group can be selectively transferred with high regioselectivity, leaving behind the electron-rich and easily separable 1-iodo-2,4-dimethoxybenzene. organic-chemistry.org

This table outlines key factors influencing selectivity in diaryl ether synthesis.

Controlling FactorMechanism of InfluenceExample ApplicationReference
Catalyst/Ligand SystemSteric and electronic effects modify the catalyst's active site.Using bulky phosphine ligands in Pd-catalyzed couplings to control C-O bond formation. organic-chemistry.org
BaseInfluences the deprotonation equilibrium of the phenol and can interact with the catalyst.Using a weak base like K₂CO₃ versus a strong base can alter the reaction pathway. organic-chemistry.org
SolventSolvation effects can stabilize or destabilize transition states, favoring one pathway over another.Polar aprotic solvents like DMSO can favor SNAr reactions. organic-chemistry.org
Arylating Agent DesignElectronic properties of the leaving group or non-transferred aryl group.Use of unsymmetrical diaryliodonium salts to selectively transfer the more electron-deficient aryl group. organic-chemistry.org

Chemical Reactivity and Derivatization of 4 Cyanophenyl 3,4 Dimethoxyphenyl Ether

Reactions Involving the Cyano Group

The cyano (or nitrile) group is a highly versatile functional moiety in organic synthesis, capable of undergoing a variety of transformations. researchgate.net Its unique electronic structure, featuring a carbon-nitrogen triple bond, allows it to act as an electrophile at the carbon atom and a nucleophile or Lewis base at the nitrogen atom. researchgate.net

Nucleophilic Additions and Hydrolysis Reactions

The carbon atom of the cyano group in 4-Cyanophenyl 3,4-dimethoxyphenyl ether is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to one of the most common transformations of nitriles: hydrolysis.

Under aqueous acidic or basic conditions, the cyano group can be completely hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.com The reaction proceeds in two main stages: initial hydration to form an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com

Acid-catalyzed hydrolysis : The nitrile is typically heated with a strong aqueous acid like hydrochloric acid or sulfuric acid. libretexts.orggoogle.com The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. chemistrysteps.com Subsequent proton transfers and tautomerization yield the amide, which is then hydrolyzed under the acidic conditions to 4-(3,4-dimethoxyphenoxy)benzoic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis : Heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521), also effects hydrolysis. libretexts.org The reaction is initiated by the direct attack of the hydroxide ion on the electrophilic carbon of the cyano group. chemistrysteps.com The initially formed intermediate is protonated by water to give an imidic acid, which tautomerizes to the amide. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt, in this case, sodium 4-(3,4-dimethoxyphenoxy)benzoate, and ammonia (B1221849) gas. libretexts.orgchemistrysteps.com Acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

ConditionReagentsIntermediate ProductFinal Product
AcidicH₂O, H₂SO₄ or HCl, Heat4-(3,4-Dimethoxyphenoxy)benzamide4-(3,4-Dimethoxyphenoxy)benzoic Acid
Basic1. NaOH, H₂O, Heat 2. H₃O⁺ workupSodium 4-(3,4-dimethoxyphenoxy)benzoate4-(3,4-Dimethoxyphenoxy)benzoic Acid

Reduction to Amines and Further Transformations

The cyano group can be readily reduced to a primary amine, providing a valuable route to benzylamine (B48309) derivatives. This transformation typically involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. wikipedia.org

A variety of reducing agents can accomplish this conversion. wikipedia.org

Catalytic Hydrogenation : This is a widely used industrial method, often employing catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) under a hydrogen atmosphere. wikipedia.org To prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine, ammonia is often added to the reaction mixture. wikipedia.orgcommonorganicchemistry.com

Chemical Reduction : Powerful hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. wikipedia.org Other borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, are also efficient. commonorganicchemistry.comnih.govorganic-chemistry.org The reaction with LiAlH₄ typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield 4-(3,4-dimethoxyphenoxy)benzylamine.

The rate of reduction can be influenced by the electronic nature of the aromatic ring. Nitriles with electron-donating groups, such as the 3,4-dimethoxyphenyl ether moiety, may require more forcing conditions like refluxing in THF for complete reduction. nih.gov

ReagentTypical ConditionsNotes
H₂ / Raney NiHigh pressure H₂, often with NH₃ in an alcohol solventNH₃ suppresses secondary amine formation. commonorganicchemistry.com
LiAlH₄1. Diethyl ether or THF 2. H₂O workupA powerful, non-selective reducing agent.
BH₃·THFTHF, HeatA more stable alternative is BH₃·SMe₂. commonorganicchemistry.com
Diisopropylaminoborane / cat. LiBH₄THF, Ambient or RefluxOffers mild and chemoselective reduction. organic-chemistry.org

The resulting primary amine is a versatile intermediate. It can undergo diazotization upon treatment with nitrous acid to form a diazonium salt, which is a gateway to numerous other functionalities. Furthermore, it can be acylated, alkylated, or used in the synthesis of more complex nitrogen-containing structures.

Cycloaddition Reactions and Formation of Nitrogen Heterocycles

The carbon-nitrogen triple bond of the cyano group can participate as a 2π component (a dipolarophile) in cycloaddition reactions, providing a direct route to five-membered nitrogen-containing heterocycles. researchgate.net

A prominent example is the [3+2] cycloaddition reaction with azides to form tetrazoles. acs.org This reaction, often considered a "click" reaction, can be carried out with various azide (B81097) sources. The reaction of this compound with sodium azide (NaN₃), typically in the presence of a proton source like an ammonium salt or a Lewis acid like zinc chloride, would yield the corresponding 5-(4-(3,4-dimethoxyphenoxy)phenyl)tetrazole. The mechanism is thought to proceed through nitrile activation followed by cyclization of an intermediate imidoyl azide. acs.org The rate of cycloaddition is generally enhanced by electron-withdrawing groups on the nitrile, so the reactivity of the substrate would be moderate. acs.org

Similarly, nitriles can react with other 1,3-dipoles. For instance, nitrile imines, generated in situ from chlorohydrazones, react with nitriles to yield 1,2,4-triazole (B32235) derivatives. rsc.org Nitrile ylides and nitrile oxides also undergo [3+2] cycloadditions with nitriles to produce various five-membered heterocycles. nih.govnih.gov

1,3-DipoleHeterocyclic ProductTypical Conditions
Azide (e.g., NaN₃)TetrazoleDMF or DMSO, often with NH₄Cl or ZnCl₂, Heat acs.org
Nitrile Imine (from hydrazonoyl halide)1,2,4-TriazoleBase (e.g., Et₃N) to generate dipole in situ rsc.org
Nitrile Oxide (from oxime halide)1,2,4-OxadiazoleBase to generate dipole in situ nih.gov

Reactions on the Aromatic Rings

The molecule possesses two distinct aromatic rings with opposing electronic characteristics, allowing for selective functionalization through either electrophilic or nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns on the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution (SₑAr) due to the presence of two electron-donating methoxy (B1213986) groups and the aryloxy ether linkage. wikipedia.orglibretexts.org These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves, and they increase the rate of reaction compared to benzene. lkouniv.ac.inmsu.edu

The available positions for substitution on this ring are C2, C5, and C6.

Position C2 : Ortho to the 3-methoxy group and meta to the 4-methoxy and the ether linkage.

Position C5 : Ortho to the 4-methoxy group and meta to the 3-methoxy group. It is also adjacent to the bulky ether linkage, making it sterically hindered.

Position C6 : Ortho to the ether linkage and the 4-methoxy group, and meta to the 3-methoxy group.

Considering the combined directing effects, the C6 position is strongly activated by both the adjacent ether oxygen (para-directing) and the 4-methoxy group (ortho-directing). The C2 position is also activated, primarily by the 3-methoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the C6 and C2 positions, with the C6 position likely being the most favored due to less steric hindrance and strong activation.

Common SₑAr reactions include:

Nitration : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group, likely at the C6 position. libretexts.org

Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would yield the corresponding 6-halo derivative. wikipedia.org Due to the high activation of the ring, catalysis may not always be necessary.

Friedel-Crafts Acylation/Alkylation : Reaction with an acyl chloride or alkyl halide in the presence of a strong Lewis acid like AlCl₃ would introduce an acyl or alkyl group, again, predicted to be at the C6 or C2 position. wikipedia.org

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄6-Nitro-4-cyanophenyl 3,4-dimethoxyphenyl ether
BrominationBr₂, FeBr₃6-Bromo-4-cyanophenyl 3,4-dimethoxyphenyl ether
Friedel-Crafts AcylationCH₃COCl, AlCl₃6-Acetyl-4-cyanophenyl 3,4-dimethoxyphenyl ether

Nucleophilic Aromatic Substitution on the Cyanophenyl Moiety

In contrast to the electron-rich ring, the 4-cyanophenyl ring is electron-deficient. The cyano group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr). wikipedia.org This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the cyano group. wikipedia.orgnih.gov

In this compound, the ether linkage is at the C4 position (para to the cyano group). This position is therefore activated for nucleophilic attack. However, for a substitution reaction to occur, a suitable leaving group must be present at the site of attack. The 3,4-dimethoxyphenoxy group is not a conventional leaving group under typical SₙAr conditions, as phenoxides are relatively strong bases. Cleavage of the diaryl ether bond via this pathway would require harsh conditions and a very strong nucleophile. acs.org

A more plausible SₙAr scenario would involve a derivative of the cyanophenyl ring that contains a better leaving group, such as a halogen (F, Cl, Br), ortho or para to the cyano group. In such a substrate, the halogen would be readily displaced by a nucleophile. youtube.comyoutube.com For the parent compound, direct substitution at the carbon bearing the ether linkage is unlikely. The rate of SₙAr reactions with halogen leaving groups often follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comyoutube.com

Substrate ExampleNucleophileTypical ConditionsProduct Type
2-Fluoro-4-(3,4-dimethoxyphenoxy)benzonitrileCH₃O⁻Na⁺CH₃OH, HeatDisplacement of F⁻ by OCH₃
This compoundStrong Nucleophile (e.g., R⁻Li⁺)Harsh conditions (High T)Ether cleavage (unlikely)

Metalation and Cross-Coupling Reactions for Further Functionalization

The aromatic rings of this compound present prime sites for metalation, a crucial step for subsequent cross-coupling reactions. The electron-withdrawing nature of the nitrile group would likely direct ortho-lithiation to the positions adjacent to the cyano function on the cyanophenyl ring. Conversely, the electron-donating methoxy groups on the other ring would activate the positions ortho to them for metalation. The choice of organometallic reagent and reaction conditions would be critical in achieving regioselectivity.

Once metalated, the resulting organometallic intermediate could undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions would enable the introduction of a wide array of substituents, including alkyl, alkenyl, and aryl groups, thereby expanding the molecular complexity and providing access to a library of novel derivatives. However, no specific examples of these reactions have been reported for this compound.

Table 1: Hypothetical Cross-Coupling Reactions of Metalated this compound

EntryMetalated PositionCoupling PartnerCatalystProduct
1Ortho to Cyano GroupArylboronic acidPd(PPh₃)₄Biphenyl derivative
2Ortho to Methoxy GroupOrganotin reagentPdCl₂(PPh₃)₂Aryl-substituted derivative
3Ortho to Cyano GroupAlkenePd(OAc)₂Styrenyl derivative

Ether Linkage Stability and Cleavage Reactions

The diaryl ether bond is generally stable, yet its reactivity under various conditions is a key aspect of the molecule's chemical profile.

Investigation of Ether Bond Reactivity under Various Conditions

The ether linkage in this compound is expected to be robust under standard synthetic conditions. However, its stability under harsh acidic or basic conditions, or in the presence of strong reducing or oxidizing agents, has not been experimentally determined. Such studies would be essential to define the operational window for transformations on other parts of the molecule without disrupting the core ether structure.

Selective Cleavage Methods and their Synthetic Utility

Selective cleavage of the ether bond would yield two valuable phenolic compounds: 4-cyanophenol and 3,4-dimethoxyphenol (B20763). This transformation could be synthetically useful for deprotection strategies or for accessing these precursors from a common intermediate. Reagents commonly used for aryl ether cleavage include strong acids like hydrogen bromide or hydrogen iodide, and Lewis acids such as boron tribromide. The selective cleavage of one C-O bond over the other would depend on the electronic properties of the adjacent aromatic rings and the specific reagents and conditions employed. To date, no documented methods for the selective cleavage of this compound have been found.

Table 2: Potential Reagents for Ether Cleavage of this compound

ReagentConditionsExpected Products
HBrHigh Temperature4-Cyanophenol, 3,4-Dimethoxyphenol
BBr₃Low Temperature4-Cyanophenol, 3,4-Dimethoxyphenol
Na/NH₃ (liquid)Low Temperature4-Cyanophenol, 3,4-Dimethoxyphenol

Multi-Component Reactions and Complex Molecule Synthesis Utilizing this compound as a Precursor

The functional groups present in this compound, particularly the nitrile group, offer a gateway for its participation in multi-component reactions (MCRs). MCRs are powerful tools for the efficient construction of complex molecules in a single step. For instance, the nitrile group could potentially undergo reactions like the Passerini or Ugi reaction, incorporating the diaryl ether scaffold into more elaborate molecular architectures. The development of MCRs involving this ether would significantly enhance its utility as a building block in medicinal and materials chemistry. As with the other discussed areas, there is currently no published research demonstrating the use of this compound in multi-component reactions.

Advanced Spectroscopic and Structural Elucidation of 4 Cyanophenyl 3,4 Dimethoxyphenyl Ether

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis.

High-Resolution Mass Spectrometry is a critical technique used to determine the precise mass of a molecule, which in turn confirms its elemental composition and molecular formula. For 4-Cyanophenyl 3,4-dimethoxyphenyl ether (C₁₅H₁₃NO₃), HRMS would provide a measured mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or its protonated form [M+H]⁺. The theoretical exact mass for [C₁₅H₁₃NO₃+H]⁺ is approximately 256.09682 Da. An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), confirming the molecular formula.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal the characteristic fragmentation patterns of the molecule. This provides valuable structural information by showing how the molecule breaks apart under energetic conditions. Expected fragments could arise from the cleavage of the ether bond or loss of methyl groups from the dimethoxy moiety.

Specific Data: Publicly accessible databases and literature sources from the search results lack specific HRMS data, including measured exact mass and fragmentation patterns, for this compound. Data for an isomer, (+)-Ketorolac, is available but not applicable to the target compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

1D NMR (¹H, ¹³C, etc.) Chemical Shift Analysis.

¹H NMR: A proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons on both the cyanophenyl and dimethoxyphenyl rings, as well as sharp singlets for the two methoxy (B1213986) group protons. The chemical shifts (δ, in ppm), integration values (number of protons), and splitting patterns (multiplicity, due to spin-spin coupling) would allow for the precise assignment of each proton. Protons on the cyanophenyl ring would typically appear further downfield due to the electron-withdrawing nature of the nitrile group.

¹³C NMR: A carbon-13 NMR spectrum would show a signal for each unique carbon atom. The spectrum would be characterized by signals for the aromatic carbons, the two methoxy carbons, and the nitrile carbon (which typically appears around 118-120 ppm). The chemical shifts provide information about the electronic environment of each carbon.

Specific Data: No experimental ¹H or ¹³C NMR data, such as chemical shifts or coupling constants, for this compound are available in the search results. While data exists for related fragments like 3,4-dimethoxybenzonitrile, it is not sufficient to construct the spectrum for the target ether.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information.Two-dimensional NMR experiments are used to establish correlations between different nuclei and build a complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying connectivity across quaternary carbons and the ether linkage, by showing correlations between the aromatic protons and the carbons of the adjacent ring through the ether oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, which can help to confirm the spatial arrangement of the molecule.

Specific Data: There are no 2D NMR data (COSY, HSQC, HMBC, or NOESY) available for this compound in the provided search results.

X-ray Crystallography for Solid-State Molecular Structure Determination and Crystal Packing Analysis.

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the dihedral angle between the two aromatic rings, which is a key conformational feature. Furthermore, the analysis would describe how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or C-H···N/O hydrogen bonds.

Specific Data: The search results contain no information regarding the synthesis of single crystals or any X-ray crystallographic data for this compound. Crystal structures for related, but distinct, phenoxyphthalonitrile derivatives have been reported. nih.govresearchgate.net

Chiroptical Spectroscopy (if applicable for chiral derivatives or interactions).

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it would not exhibit a CD spectrum. This technique would only become applicable if the compound were derivatized with a chiral auxiliary or if its interactions with a chiral environment were being studied.

Specific Data: As the molecule is achiral, no chiroptical data is expected or found.

Theoretical and Computational Studies on 4 Cyanophenyl 3,4 Dimethoxyphenyl Ether

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the elucidation of molecular properties from first principles. For 4-Cyanophenyl 3,4-dimethoxyphenyl ether, these calculations can predict a wealth of information regarding its stability, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov Geometry optimization using DFT, often with functionals like B3LYP and basis sets such as 6-311G(d,p), is the first step in characterizing the molecule. researchgate.netarxiv.org This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. youtube.com

Table 1: Exemplary Optimized Geometrical Parameters for a Related Dimethoxybenzene Derivative (Calculated using DFT/B3LYP)

Parameter Bond Length (Å) / Bond Angle (°)
C-O (ether) 1.36
O-C (ether) 1.42
C-C (aromatic) 1.39 - 1.41
C-O-C (ether angle) 118.5
Dihedral Angle 45.2

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring, due to the electron-donating nature of the methoxy (B1213986) groups. Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-cyanophenyl ring, a consequence of the electron-withdrawing cyano group. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The HOMO-LUMO gap can be used to calculate important reactivity descriptors such as chemical hardness, softness, and electrophilicity, which further quantify the molecule's reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for a Substituted Diphenyl Ether

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -1.58
HOMO-LUMO Gap (ΔE) 4.67
Ionization Potential (I) 6.25
Electron Affinity (A) 1.58
Global Hardness (η) 2.34
Global Electrophilicity (ω) 2.63

Note: These values are illustrative and based on typical findings for structurally analogous compounds.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgdeeporigin.com This is an invaluable tool for predicting how a molecule will interact with other charged or polar species. deeporigin.com

For this compound, the ESP map would likely show a region of high negative potential (typically colored red) around the nitrogen atom of the cyano group and the oxygen atoms of the ether and methoxy groups, indicating these are likely sites for electrophilic attack. researchgate.net Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the phenyl rings. researchgate.net The ESP map can also provide insights into non-covalent interactions, such as hydrogen bonding, that the molecule might engage in. researchgate.net

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. uncw.edu By comparing the calculated chemical shifts with experimental spectra, the structure of the molecule can be validated. github.ioescholarship.org For this compound, specific chemical shifts for the protons and carbons on both aromatic rings and the methoxy groups would be predicted.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. arxiv.org This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. For this molecule, transitions involving the π-systems of the aromatic rings and potential intramolecular charge transfer would be identified.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands in an Infrared (IR) spectrum. By analyzing the calculated vibrational modes, each peak in the experimental IR spectrum can be assigned to a specific molecular motion, such as C-H stretching, C=C aromatic ring stretching, or C-O ether stretching, thus confirming the presence of various functional groups. kbhgroup.in

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. mdpi.com

For this compound, MD simulations can explore the rotational freedom around the C-O bonds of the ether linkage. This would reveal the range of accessible conformations and the energy barriers between them. Such simulations can be performed in a vacuum or in the presence of a solvent to understand how the molecular environment affects its shape and dynamics. researchgate.net Furthermore, MD can be used to study how multiple molecules of this compound interact with each other in the condensed phase, providing information on packing and bulk properties. benthamdirect.com

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. libretexts.org A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. ucsb.edu

For the synthesis of this compound, a common method would be a nucleophilic aromatic substitution or a Williamson-like ether synthesis. DFT calculations can be used to model the reaction pathway of such a synthesis. nrel.govresearchgate.net This would involve identifying the structures of the transition states and calculating their energies. The activation energy, which is the energy difference between the reactants and the transition state, can then be determined, providing a quantitative measure of the reaction's feasibility. wikipedia.org These calculations can help in optimizing reaction conditions and understanding the factors that control the reaction's outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR), a sub-discipline of Quantitative Structure-Activity Relationship (QSAR), establishes a mathematical correlation between the chemical structure of a compound and its physicochemical properties. While specific QSPR models for this compound are not extensively documented in publicly available literature, the well-established principles of QSPR and existing models for analogous compounds, such as substituted diphenyl ethers, provide a robust framework for predicting its non-biological properties.

The fundamental goal of a QSPR model is to generate a predictive equation of the following form:

Property = f (Molecular Descriptors)

This equation allows for the estimation of properties for new or untested compounds based solely on their molecular structure, thereby accelerating research and reducing the need for extensive experimental measurements. The development of a QSPR model involves several key stages: the selection of a dataset of compounds with known properties, the calculation of molecular descriptors, the generation of a mathematical model correlating descriptors with the property of interest, and rigorous model validation.

For this compound, QSPR models could be developed to predict a range of important physicochemical properties. Based on studies of related aromatic ethers, relevant properties for prediction would include solubility, melting point, boiling point, and the octanol-water partition coefficient (log P), which is a measure of the compound's hydrophobicity.

Molecular Descriptors for this compound

The predictive power of a QSPR model is critically dependent on the selection of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure. For this compound, a combination of descriptor classes would likely be employed:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic composition of the molecule without considering its 3D geometry. Examples include molecular weight, atom counts, and bond counts.

Topological Descriptors: These descriptors encode information about the connectivity of atoms within the molecule. Indices such as the Wiener index and Kier & Hall connectivity indices would be relevant.

Quantum-Chemical Descriptors: Calculated using computational chemistry methods, these descriptors provide insight into the electronic properties of the molecule. For this compound, with its polar cyano and ether functionalities, descriptors like dipole moment, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and electrostatic potential charges on individual atoms would be particularly influential. Studies on polybrominated diphenyl ethers have shown that quantities derived from electrostatic potential are effective in expressing quantitative structure-property relationships. nih.gov

Physicochemical Descriptors: Properties like molar refractivity and polarizability, which are related to the molecule's interaction with electromagnetic fields, are also important. For instance, in studies of polychlorinated diphenyl ethers, average molecular polarizability was a key descriptor in models for vapor pressure and octanol/water partition coefficients. nih.gov

An illustrative set of molecular descriptors that would be calculated for a QSPR study involving this compound and related compounds is presented in Table 1.

Table 1: Illustrative Molecular Descriptors for a Hypothetical QSPR Study

Compound Name Molecular Weight ( g/mol ) LogP Dipole Moment (Debye) Polar Surface Area (Ų)
This compound 255.28 3.1 4.5 58.7
Diphenyl ether 170.21 3.2 1.1 9.2
4-Cyanodiphenyl ether 195.22 3.3 4.2 33.1
1,2-Dimethoxybenzene (B1683551) 138.16 1.6 1.4 18.5

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the types of descriptors used in QSPR modeling.

Model Development and Validation

Once descriptors are calculated for a training set of molecules, a statistical method is used to build the predictive model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression are common techniques. For instance, PLS regression has been successfully used to develop QSPR models for sub-cooled liquid vapor pressures and n-octanol/water partition coefficients of polychlorinated diphenyl ethers. nih.gov

A hypothetical QSPR model for predicting the aqueous solubility (LogS) of a series of substituted diphenyl ethers, including this compound, might take the form of a linear equation:

LogS = c₀ + c₁ (LogP) + c₂ (Polar Surface Area) + c₃ (Molecular Weight)

where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

The reliability and predictive capability of the developed model must be rigorously assessed through validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), and external validation using an independent test set of compounds are crucial steps. A high correlation coefficient (R²) for the training set and a high q² value indicate a robust and predictive model.

Table 2: Hypothetical QSPR Model for Aqueous Solubility (LogS) Prediction

Compound Name Experimental LogS Predicted LogS
This compound -3.5 -3.6
Diphenyl ether -3.2 -3.1
4-Cyanodiphenyl ether -3.4 -3.3
1,2-Dimethoxybenzene -1.5 -1.6

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the correlation between experimental and predicted values in a QSPR model.

Mechanistic Investigations of Chemical Transformations Involving 4 Cyanophenyl 3,4 Dimethoxyphenyl Ether

Kinetic Studies of Reaction Rates and Determination of Rate-Limiting Steps

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how reaction rates respond to changes in reactant concentrations, temperature, and other variables. For a molecule like 4-Cyanophenyl 3,4-dimethoxyphenyl ether, a primary transformation of interest is its formation via nucleophilic aromatic substitution (SNAr).

In a typical synthesis, this would involve the reaction of a 3,4-dimethoxyphenoxide with a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile). The 4-cyano group is a strong electron-withdrawing group, which is essential for activating the aromatic ring towards nucleophilic attack. The reaction rate is generally expected to follow second-order kinetics, being first-order with respect to both the phenoxide and the aryl halide.

The classical SNAr mechanism proceeds in two steps:

Nucleophilic attack: The 3,4-dimethoxyphenoxide attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving group departure: The halide ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final ether product.

For decades, the formation of the Meisenheimer intermediate was considered the rate-limiting step in most SNAr reactions. nih.gov However, recent studies combining experimental and computational approaches have shown that many SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single transition state without a stable intermediate. nih.govsemanticscholar.org

The determination of the rate-limiting step can be achieved by analyzing the influence of the leaving group. If the formation of the Meisenheimer complex is rate-determining, the reaction rate will show little dependence on the nature of the halogen (i.e., kF ≈ kCl ≈ kBr), as the C-X bond is not broken in this step. Conversely, if the departure of the leaving group is rate-limiting, the reaction rate will be sensitive to the C-X bond strength (kF < kCl < kBr < kI). For highly activated systems like 4-halobenzonitriles, the initial nucleophilic attack is typically the slow step.

Table 1: Expected Kinetic Parameters for SNAr Formation of this compound

ParameterExpected Observation for SNArMechanistic Implication
Reaction Order First-order in phenoxide, First-order in aryl halideBimolecular reaction in the rate-determining step
Leaving Group Effect Rate (F) > Rate (Cl) > Rate (Br) > Rate (I)Formation of the Meisenheimer complex is rate-limiting
Substituent Effect Electron-withdrawing groups on the aryl halide increase the rateStabilization of the negative charge in the Meisenheimer complex

Isotopic Labeling Experiments to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. For transformations involving this compound, isotopes of oxygen (¹⁸O) and carbon (¹³C) could be employed to elucidate reaction pathways.

One key application would be to confirm the mechanism of ether cleavage, which typically occurs under strongly acidic conditions (e.g., with HBr or HI). libretexts.org The cleavage of an alkyl aryl ether like this one can proceed via either an SN1 or SN2 pathway at the alkyl-oxygen bond. However, cleavage of the aryl-oxygen bond is highly disfavored because it would require nucleophilic attack on an sp²-hybridized carbon or the formation of an unstable aryl cation. libretexts.org

To illustrate, consider the cleavage of this compound. The reaction would be expected to yield 4-cyanophenol and a methyl halide, as the methyl group is more susceptible to nucleophilic attack than the aromatic ring. An isotopic labeling experiment could confirm this pathway. If the ether is synthesized with an ¹⁸O isotope in the ether linkage, and then subjected to cleavage with HBr, the location of the ¹⁸O label in the products can be determined.

Scenario: Cleavage of 4-Cyanophenyl-(¹⁸O)-3,4-dimethoxyphenyl ether.

Expected SN2 Pathway: The bromide ion would attack one of the methyl groups of the dimethoxybenzene ring.

Predicted Products: 4-Cyanophenyl-(¹⁸O)-3-methoxy-phenol and methyl bromide. The ¹⁸O label would remain with the cyanophenyl moiety.

Alternative (Disfavored) Pathway: If cleavage occurred at the aryl-oxygen bond, the products would be 4-cyanophenol and an ¹⁸O-labeled dimethoxyphenyl derivative.

This type of experiment provides unambiguous evidence for the site of bond cleavage. Similarly, ¹³C labeling of the methyl groups or specific carbons in the aromatic rings could be used to track skeletal rearrangements or other unexpected transformations.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and the computational modeling of transition states are crucial for building a complete picture of a reaction mechanism.

In the SNAr synthesis of this compound, the key proposed intermediate is the Meisenheimer complex. nih.gov This intermediate is a cyclohexadienyl anion, where the negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing cyano group. This delocalization provides significant stabilization.

Structure of the Meisenheimer Intermediate: The intermediate would feature an sp³-hybridized carbon atom where the 3,4-dimethoxyphenoxy group and the leaving group (halogen) are both attached. The negative charge is distributed over the carbanionic ring system and the cyano group's nitrogen atom.

While Meisenheimer complexes are often transient, in some cases with highly stabilized systems, they can be isolated or detected spectroscopically (e.g., by NMR or UV-Vis). nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying species that are difficult to observe experimentally, such as transition states. acs.orgbeilstein-journals.org For the SNAr reaction, DFT calculations can model:

The Transition State for Nucleophilic Attack: This would show the partial formation of the C-O bond and the localization of negative charge on the ring.

The Meisenheimer Intermediate: Calculations can confirm its stability relative to reactants and products.

The Transition State for Leaving Group Departure: This would model the breaking of the C-X bond.

By calculating the energies of these species, a complete reaction energy profile can be constructed, identifying the highest energy barrier and thus the theoretical rate-limiting step. researchgate.net

Influence of Catalysis on Reaction Mechanisms and Selectivity

While the SNAr reaction can proceed without a catalyst, the synthesis of diaryl ethers is often accomplished using copper-catalyzed cross-coupling reactions, commonly known as the Ullmann condensation or Ullmann-type reactions. wikipedia.orgorganic-chemistry.org This approach is particularly useful when the aryl halide is not strongly activated by electron-withdrawing groups.

The Ullmann reaction typically involves an aryl halide, an alcohol or phenol (B47542), a copper catalyst (e.g., CuI, Cu₂O, or copper nanoparticles), a base, and often a ligand. cmu.edumdpi.com The mechanism of the copper-catalyzed diaryl ether synthesis is complex and still a subject of research, but a generally accepted catalytic cycle involves copper(I) and copper(III) intermediates. organic-chemistry.orgunito.it

A plausible catalytic cycle for the synthesis of this compound is as follows:

Formation of a Copper(I) Phenoxide: The starting Cu(I) catalyst reacts with 3,4-dimethoxyphenol (B20763) in the presence of a base to form a copper(I) phenoxide complex.

Oxidative Addition: The aryl halide (e.g., 4-bromobenzonitrile) undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-O bond of the diaryl ether product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.

The catalyst and ligands play a crucial role in facilitating each step of this cycle, lowering the activation energies and allowing the reaction to proceed under milder conditions than the uncatalyzed SNAr reaction. cmu.edu The choice of ligand can significantly impact the reaction's efficiency and selectivity by stabilizing the copper intermediates and promoting the desired reductive elimination step.

Table 2: Key Components in Catalytic Diaryl Ether Synthesis

ComponentRole in ReactionExample
Copper Source The active catalyst that cycles between oxidation statesCuI, Cu₂O, CuPF₆(MeCN)₄ cmu.edu
Base Deprotonates the phenol to form the active nucleophileCs₂CO₃, K₂CO₃, K₃PO₄
Ligand Stabilizes copper intermediates, enhances solubility and reactivity1,10-Phenanthroline, N,N-Dimethylglycine
Solvent Provides the medium for the reactionDMF, DMSO, Toluene, Dioxane

Computational Mechanistic Studies for Pathway Elucidation

Computational chemistry provides powerful insights into reaction mechanisms at the molecular level, complementing experimental studies. Using methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate activation energies, and visualize the structures of transition states and intermediates. beilstein-journals.orgsioc-journal.cn

For transformations involving this compound, computational studies could be applied to:

Compare SNAr vs. cSNAr Pathways: By mapping the potential energy surface, DFT can determine whether a stable Meisenheimer intermediate exists or if the reaction proceeds through a single, concerted transition state. This can help resolve ambiguities from kinetic data. nih.gov

Elucidate Catalytic Cycles: The mechanism of the copper-catalyzed Ullmann reaction can be investigated in detail. Calculations can model the individual steps of oxidative addition and reductive elimination, assess the role of different ligands in stabilizing the copper center, and explain observed selectivity. sioc-journal.cn

Predict Reactivity: Computational models can predict how changes in the substitution pattern on either aromatic ring would affect the reaction rate and mechanism. For example, the effect of replacing the 3,4-dimethoxy groups with other substituents could be systematically evaluated to design more efficient syntheses.

Analyze Reaction Forces: Advanced techniques like reaction force analysis can be used to dissect the energy profile of a reaction. This method identifies the specific electronic and structural changes that contribute to the activation barrier, providing a deeper understanding of the bond-forming and bond-breaking processes within the transition state. researchgate.net

For instance, a computational study on a related system involving the formation of 3,4-dimethoxybenzaldehyde (B141060) from a dimethoxyphenyl precursor successfully used DFT to characterize four different transition states, calculate their activation energies, and identify the rate-determining steps in a multi-step reaction mechanism. researchgate.net Such studies provide a detailed, step-by-step view of the chemical transformation that is often inaccessible through experimental means alone.

Lack of Specific Research Data on "this compound" Precludes Detailed Article Generation

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific information available in the public domain concerning the chemical compound “this compound.” This scarcity of dedicated research prevents the generation of a detailed and scientifically rigorous article focusing solely on this compound as requested.

The performed searches aimed to gather information on the applications and advanced materials research incorporating "this compound," with a specific focus on its role as a building block for functional organic materials and its applications in organic electronics and optoelectronics. Despite targeted queries, the search results did not yield any specific studies, data, or detailed findings directly related to this particular compound.

While general information exists for related chemical structures, such as other cyanophenyl derivatives or molecules with dimethoxyphenyl groups, extrapolating this information would not adhere to the strict requirement of focusing solely on "this compound." The creation of an authoritative and scientifically accurate article necessitates direct research and characterization of the compound .

Without access to experimental data, synthesis reports, or application-specific studies for "this compound," it is not possible to provide a thorough and informative article that meets the outlined requirements for detailed research findings and data tables. The core topics of its use as a precursor for polymers with specific electronic or optical properties, its integration into liquid crystals or organic semiconductors, its role in supramolecular assemblies, and its charge transport and dielectric properties remain undocumented in the available literature.

Therefore, until research specifically detailing the properties and applications of “this compound” becomes publicly available, the generation of the requested article cannot be fulfilled.

Applications and Advanced Materials Research Incorporating 4 Cyanophenyl 3,4 Dimethoxyphenyl Ether

Role in Catalysis or Ligand Design

Currently, there is no publicly available scientific literature or research data detailing the specific role of 4-Cyanophenyl 3,4-dimethoxyphenyl ether in the fields of catalysis or ligand design. Extensive searches of chemical databases and scholarly articles did not yield any studies where this compound was utilized as a catalyst, a component of a catalytic system, or as a ligand for metal complexes. Therefore, its potential activities, mechanisms, and performance in these applications remain uninvestigated and undocumented.

Detailed Research Findings

Research AreaFinding
Catalytic ActivityNot Available
Ligand Synthesis/Coordination ChemistryNot Available

Future Research Directions and Perspectives for 4 Cyanophenyl 3,4 Dimethoxyphenyl Ether

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of diaryl ethers has traditionally relied on methods like the Ullmann condensation and nucleophilic aromatic substitution (SNAr). dntb.gov.uarsc.org However, classical Ullmann reactions often require harsh conditions, stoichiometric amounts of copper, and high temperatures, leading to significant waste and energy consumption. researchgate.net Future research should focus on developing greener and more atom-economical synthetic routes to 4-Cyanophenyl 3,4-dimethoxyphenyl ether.

Key areas for exploration include:

Catalyst Development: Research into highly efficient and reusable catalysts is paramount. This includes the use of nanocatalysts, such as copper or iron oxide nanoparticles, which offer high surface-to-volume ratios and can facilitate reactions under milder, often solvent-free, conditions. nih.govresearchgate.netrsc.orgciac.jl.cn Developing magnetically recoverable nanocatalysts could further enhance sustainability by simplifying catalyst separation and reuse. ciac.jl.cn

Alternative Coupling Strategies: While palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Chan-Lam couplings are improvements over classical methods, further refinement is needed. rsc.orgorganic-chemistry.org Research into ligand-free systems or the use of more abundant and less toxic metals (e.g., iron) could significantly reduce costs and environmental impact. organic-chemistry.org

Green Reaction Media: A major goal is to replace traditional organic solvents with more environmentally benign alternatives. Future studies should investigate the use of water, supercritical CO₂, or ionic liquids for the synthesis of this compound. researchgate.netunimelb.edu.au Microwave-assisted synthesis, which can dramatically reduce reaction times and energy input, also presents a promising avenue, potentially under solvent-free conditions. researchgate.netresearchgate.net

Atom Economy Enhancement: Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. jocpr.com Methodologies like click chemistry or catalytic cycles that minimize byproduct formation should be explored. jocpr.com For instance, developing catalytic systems for the direct C-H activation/C-O coupling of 4-cyanophenol and 1,2-dimethoxybenzene (B1683551) would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Synthetic Strategy Advantages Future Research Goal
Nanocatalysis (e.g., CuNPs, Fe₃O₄)Mild conditions, high efficiency, reusabilityDevelopment of magnetically separable catalysts for simplified recovery
Ligand-Free CouplingReduced cost, simplified purificationOptimization for electron-rich and electron-deficient coupling partners
Green Solvents (e.g., Water, scCO₂)Reduced environmental impact, improved safetyEnhancing substrate solubility and reaction rates in these media
Microwave-Assisted SynthesisRapid reaction times, reduced energy useAdaptation to solvent-free conditions for maximum sustainability
C-H Activation/C-O CouplingHigh atom economy, fewer synthetic stepsDiscovery of selective catalysts for direct arylation

Exploration of Novel Reactivity and Unprecedented Transformations of the Compound

The functional groups of this compound—the ether linkage, the cyano group, and the electron-rich aromatic ring—offer multiple sites for chemical modification, opening doors to novel transformations.

Transformations of the Cyano Group: The nitrile functionality is a versatile precursor. Future research could explore its conversion into other functional groups, such as:

Amines: via reduction, leading to novel benzylamine (B48309) derivatives.

Carboxylic acids or amides: through hydrolysis, providing access to new aromatic acids and amides.

Tetrazoles: via [2+3] cycloaddition reactions with azides, creating compounds with potential applications in materials science.

Reactions on the Electron-Rich Ring: The 3,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution. mdpi.com This allows for the introduction of a wide range of substituents (e.g., halogens, nitro groups, acyl groups) at the positions ortho to the methoxy (B1213986) groups. researchgate.net Such modifications could be used to fine-tune the electronic and steric properties of the molecule for specific applications.

Ether Bond Cleavage: While the diaryl ether bond is generally stable, selective cleavage presents a challenge and an opportunity. researchgate.net Developing novel catalytic systems (e.g., photoredox or electrochemical methods) for the controlled cleavage of the C-O bond could provide access to the constituent phenols, which is relevant for chemical recycling and degradable materials design. researchgate.net

Integration into Advanced Hybrid Materials and Nanomaterials

The unique electronic and structural features of this compound make it an attractive building block for advanced materials. aspbs.com

Polymer Science: The cyano group can be polymerized or incorporated into polymer backbones to create materials with high thermal stability and specific dielectric properties. The diaryl ether motif itself is a component of high-performance polymers like PEEK (polyether ether ketone). Future work could involve using this molecule as a monomer or a functional additive in the synthesis of novel polymers.

Metal-Organic Frameworks (MOFs): If the cyano group is converted to a carboxylic acid, the resulting molecule could serve as an organic linker for the synthesis of MOFs. The dimethoxy groups could influence the pore environment of the resulting framework, potentially leading to materials with tailored gas sorption or catalytic properties.

Nanoparticle Functionalization: The molecule could be used as a surface ligand to functionalize nanoparticles. The aromatic system could interact with the nanoparticle surface, while the cyano group provides a handle for further chemical modification or influences the electronic properties of the nanoparticle-ligand interface.

Interdisciplinary Research with Nanoscience (excluding biological applications)

The intersection of molecular design and nanoscience offers exciting prospects for this compound.

Molecular Electronics: The polarized nature of the cyano group and the π-conjugated system of the diaryl ether suggest potential for use in molecular electronics. Research could investigate the self-assembly of this molecule on conductive surfaces to form monolayers, and study their charge transport properties for applications in molecular wires or switches.

Sensors: The electron-rich dimethoxy-phenyl ring could interact with specific analytes, while the cyano group's vibrational frequency (detectable by IR or Raman spectroscopy) could shift upon binding, forming the basis of a chemical sensor.

Optical Materials: The combination of electron-donating (dimethoxy) and electron-withdrawing (cyano) groups on opposite ends of the molecule creates a "push-pull" system. This can lead to interesting photophysical properties, such as fluorescence or non-linear optical activity. Future studies could explore its potential in organic light-emitting diodes (OLEDs) or as a component in optical data storage materials. researchgate.net

Predictive Modeling and Machine Learning Approaches in Compound Design and Application

The fields of organic chemistry and materials science are increasingly leveraging computational tools to accelerate discovery. nih.gov Machine learning (ML) and predictive modeling offer powerful strategies for exploring the potential of this compound and its derivatives.

Property Prediction: ML models can be trained on large datasets of known molecules to predict the physicochemical properties of new ones. aalto.fiscitechdaily.comnih.govscholasticahq.com For this compound, ML could rapidly predict properties such as solubility, melting point, electronic energy levels (HOMO/LUMO), and thermal stability, guiding experimental efforts. acs.org

Synthesis Optimization: Computational algorithms can navigate the complex parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, time) to identify optimal conditions with a minimal number of experiments. beilstein-journals.orgacs.org This approach could be used to refine the sustainable synthesis methodologies discussed in section 8.1.

De Novo Design: Generative ML models can design novel molecules with desired properties. mdpi.com By defining a target property profile (e.g., a specific band gap for an optical material), these models could suggest modifications to the this compound scaffold, creating new candidate molecules for synthesis and testing.

Computational Approach Application Area Potential Impact
Machine Learning (ML) Property PredictionMaterials ScienceRapidly screen derivatives for desired electronic, thermal, or optical properties. aalto.fi
Algorithmic Reaction OptimizationSynthetic ChemistryIdentify optimal, sustainable synthetic conditions with fewer experiments. beilstein-journals.org
Generative Molecular DesignMaterials DiscoveryPropose novel diaryl ether structures with enhanced functionalities. mdpi.com
Mechanistic Modeling (DFT)Reactivity StudiesElucidate reaction pathways for novel transformations and catalyst design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Cyanophenyl 3,4-dimethoxyphenyl ether, and what purification methods are recommended?

  • Methodology : Synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling reactions between 4-cyanophenol and 3,4-dimethoxyphenyl halides. For purification, column chromatography using solvent systems like petroleum ether/ethyl acetate (2:1 ratio) is effective for isolating the ether product, as demonstrated in analogous syntheses of dimethoxyphenyl derivatives . Recrystallization from ethanol or methanol may further enhance purity.

Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?

  • Methodology : 1H NMR analysis should focus on:

  • Aromatic protons : Distinct splitting patterns for methoxy-substituted phenyl groups (δ 6.5–7.5 ppm) and the cyanophenyl moiety (δ 7.2–7.8 ppm).
  • Coupling constants (J) : For example, J values between adjacent protons on the ether-linked aromatic rings can indicate para-substitution (e.g., J ≈ 8–9 Hz for para-methoxy groups) .
  • Methoxy groups : Singlets at δ ~3.8 ppm for the two methoxy groups on the 3,4-dimethoxyphenyl ring.

Q. What safety and stability precautions are critical when handling this compound?

  • Methodology : Based on analogous cyanophenyl ethers, acute toxicity via oral, dermal, or inhalation routes (Category 4) is possible. Use PPE (gloves, goggles), work in a fume hood, and store at –20°C in airtight containers to prevent degradation. Stability studies suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. How do kinetic studies elucidate the hydrolysis behavior of this compound under acidic conditions?

  • Methodology : Monitor hydrolysis rates via HPLC or NMR by tracking the disappearance of the ether bond. For example, in similar dimethoxyphenyl ethers, acid hydrolysis follows pseudo-first-order kinetics, with rate constants influenced by steric hindrance from substituents (e.g., the cyano group slows hydrolysis due to its electron-withdrawing nature) . Compare results with control compounds lacking the cyano group to isolate its electronic effects.

Q. What strategies resolve contradictions between observed coupling constants and expected stereochemical outcomes in ether derivatives?

  • Methodology : If coupling constants (J) deviate from predicted values (e.g., Jαβ ≠ theoretical values for erythro/threo diastereomers), use conformational analysis via DFT calculations or variable-temperature NMR. For example, in α-ethyl ether derivatives, J values for erythro forms were unexpectedly similar to threo due to conformational changes induced by substituents .

Q. How can enantioselective synthesis methods be applied to control stereochemistry in this compound derivatives?

  • Methodology : Use chiral catalysts (e.g., palladium/phosphine complexes) during coupling reactions or employ chiral auxiliaries. For example, enantioselective synthesis of related dimethoxyphenyl compounds involved butyllithium-mediated condensations followed by NaBH4 reductions to achieve diastereomeric ratios >4:1 .

Q. What multi-step synthesis pathways are viable for functionalizing this compound into pharmacologically active analogs?

  • Methodology : Design pathways inspired by benzodiazepine syntheses:

Functionalization : Introduce substituents via Friedel-Crafts acylation (e.g., using 3,4-dimethoxybenzoyl chloride) .

Cyclization : Employ hydrazine hydrate for heterocycle formation, as seen in tofisopam synthesis .

Characterization : Confirm structures via ESI-MS and 13C NMR, focusing on nitrile (C≡N) and ether (C-O-C) signals.

Q. How does the electron-withdrawing cyano group influence the electronic properties and reactivity of 3,4-dimethoxyphenyl ether derivatives?

  • Methodology :

  • Electron Density Mapping : Use Hammett σ constants (σpara-CN = +0.66) to predict reduced nucleophilicity at the cyanophenyl ring.
  • Reactivity Studies : Compare SNAr reaction rates with non-cyano analogs. The cyano group enhances electrophilicity at the para position, facilitating nucleophilic attacks .

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